Chlorocholine Chloride-d9

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Inhibition of Gibberellin Biosynthesis

One of the primary research applications of Chlorocholine Chloride-d9 is its ability to inhibit Gibberellin (GA) biosynthesis in plants []. Gibberellins are plant hormones responsible for various growth and developmental processes, including stem elongation, seed germination, and flowering []. By inhibiting GA production, Chlorocholine Chloride-d9 allows researchers to study the specific roles of gibberellins in plant development.

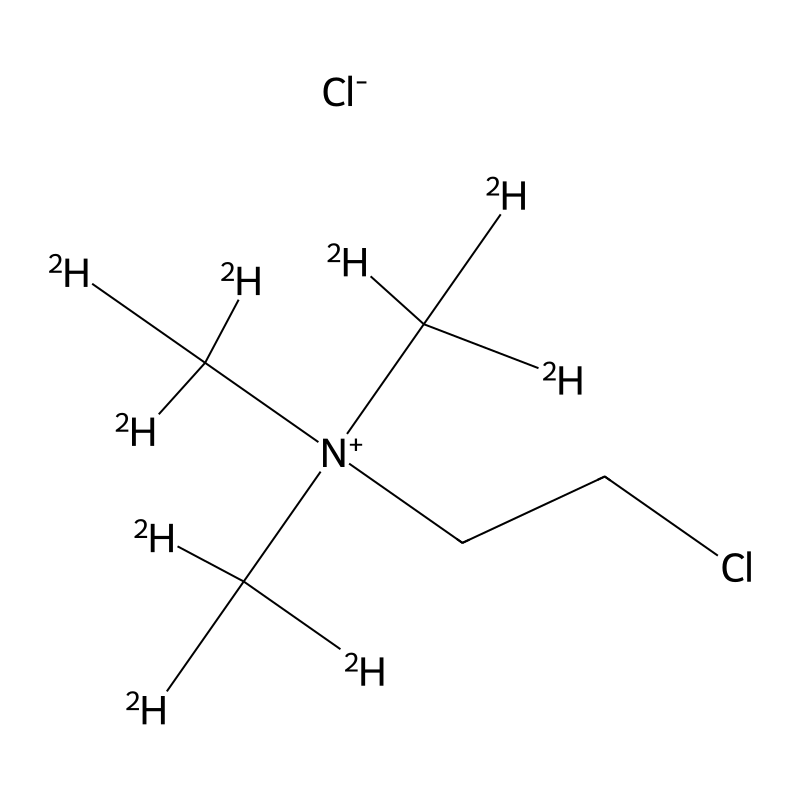

Chlorocholine Chloride-d9 is a stable isotope-labeled compound, specifically a deuterated form of chlorocholine chloride. Its molecular formula is with a molecular weight of 167.12 g/mol. This compound is primarily used in scientific research and analytical chemistry, particularly in studies involving plant growth regulators and the biosynthesis of gibberellins, which are important hormones in plants. The deuteration (indicated by the "d9" suffix) enhances the compound's utility in mass spectrometry and other analytical techniques due to its unique isotopic signature, allowing for precise tracking and quantification in biological systems .

Similar to CCC, CCl-d9 is believed to inhibit the biosynthesis of gibberellins (GAs), a class of plant hormones responsible for promoting cell elongation and growth [, ]. This inhibition leads to a dwarfing effect in plants treated with CCC/CCl-d9. The labeled CCl-d9 allows researchers to track the uptake, translocation, and metabolism of CCC within the plant without interference from background cellular hydrogen.

The compound is also known to inhibit gibberellin biosynthesis, which is crucial for regulating plant growth and development. This inhibition can be studied through various pathways and mechanisms that involve plant hormones .

Chlorocholine Chloride-d9 exhibits significant biological activity primarily as a plant growth regulator. It functions by inhibiting gibberellin synthesis, which leads to reduced stem elongation and increased root growth. This property makes it valuable in agricultural applications for controlling plant height and enhancing crop yield. The compound has been extensively studied for its effects on various plant species, demonstrating its role in modulating growth responses to environmental stimuli .

In addition to its agricultural significance, research indicates potential applications in biomedical fields, particularly concerning cell signaling and metabolic pathways involving choline derivatives .

The synthesis of Chlorocholine Chloride-d9 typically involves the deuteration of chlorocholine chloride using deuterated solvents or reagents. One common method includes reacting trimethylamine with 2-chloroethyl chloride in the presence of deuterated water or other deuterated sources to introduce deuterium atoms into the molecular structure. This process not only yields the desired compound but also ensures that the isotopic labeling is retained throughout the synthesis .

Chlorocholine Chloride-d9 has several applications across different fields:

- Agricultural Research: Used as a tool to study plant growth regulation and hormone interactions.

- Analytical Chemistry: Serves as an internal standard in mass spectrometry due to its stable isotopic nature.

- Biological Studies: Investigated for its effects on cellular processes related to choline metabolism and signaling pathways .

Research involving interaction studies of Chlorocholine Chloride-d9 focuses on its role in plant hormone signaling pathways, particularly how it interacts with gibberellins and other phytohormones. These studies help elucidate the mechanisms by which chlorocholine influences plant development and stress responses. Additionally, its interactions at the cellular level may provide insights into metabolic processes involving choline derivatives .

Chlorocholine Chloride-d9 shares structural similarities with several related compounds, including:

- Chlorocholine Chloride (CAS Number: 999-81-5): The non-deuterated form used widely as a plant growth regulator.

- Chlormequat Chloride (CAS Number: 999-81-5): A closely related compound that also acts as a growth regulator but lacks deuteration.

- Trimethyl Chloroacetate: A compound used for similar applications but differing in structure and reactivity.

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Chlorocholine Chloride | 999-81-5 | Non-deuterated; widely used as a growth regulator |

| Chlormequat Chloride | 999-81-5 | Similar regulatory function; non-deuterated |

| Trimethyl Chloroacetate | Varies | Different structure; used in organic synthesis |

Chlorocholine Chloride-d9's uniqueness lies in its isotopic labeling, which enables precise tracking in biological systems and enhances its analytical capabilities compared to its non-deuterated counterparts .

Chemical Synthesis Pathways

Chlorocholine Chloride-d9, with the molecular formula C₅H₄D₉Cl₂N and Chemical Abstracts Service number 1219257-11-0, represents a deuterium-labeled analog of the plant growth regulator chlorocholine chloride [1] [3] [4]. The synthesis of this isotopically labeled compound requires specialized methodologies that ensure selective incorporation of deuterium atoms while maintaining the structural integrity of the parent molecule [17] [19].

The primary synthetic approach involves the quaternization of 2-chloroethylamine with deuterated methyl iodide (CD₃I) under controlled conditions [1] [26] [29]. This methodology provides high deuterium incorporation efficiency while maintaining selectivity for the trimethylammonium group [29]. Alternative synthetic routes include the direct deuteration of pre-formed chlorocholine chloride using deuterium oxide as the deuterium source, though this approach may result in incomplete deuteration and potential back-exchange reactions [18] [22].

A more sophisticated approach involves the stepwise methylation of 2-chloro-N,N-dimethylethylamine with deuterated methyl iodide, allowing for precise control over the deuteration pattern [26] [29]. This method employs protecting group strategies similar to those used in the synthesis of other deuterated methylamine derivatives, where Boc-benzylamine serves as a starting material and TsOCD₃ functions as the deuterated methylation reagent [26] [29].

Deuteration Techniques and Isotopic Labeling

The deuteration of chlorocholine chloride employs several established isotopic labeling methodologies, each with distinct advantages and limitations [17] [19] [20]. Direct hydrogen-deuterium exchange reactions represent the most straightforward approach, utilizing deuterium oxide as both the deuterium donor and reaction medium [18] [22]. This technique generates deuterium gas in situ through the action of aluminum powder and palladium on carbon catalyst systems [18].

Catalytic isotope exchange methods provide enhanced efficiency for deuterium incorporation, particularly when employing palladium or platinum-based catalyst systems under controlled temperature and pressure conditions [19] [20]. These methodologies offer excellent chemoselectivity and deuterium incorporations exceeding 98%, with the advantage of avoiding harsh reaction conditions that might compromise substrate integrity [18] [19].

The application of flow chemistry protocols has emerged as a significant advancement in isotopic labeling procedures [20]. Flow synthesis offers precise control over reaction parameters including temperature, residence time, and reagent mixing, resulting in improved reproducibility and scalability compared to traditional batch processes [20]. These systems demonstrate particular utility for late-stage deuteration of complex organic molecules while minimizing unwanted side reactions [20] [31].

Biosynthetic approaches represent an alternative strategy for deuterium incorporation, particularly relevant for phospholipid-related compounds [30]. Modified bacterial strains can incorporate deuterated carbon sources directly into target molecules through natural metabolic pathways, though this approach requires specialized fermentation conditions and may not be applicable to all compound classes [30].

Optimization of Synthetic Protocols

The optimization of chlorocholine chloride-d9 synthesis requires careful attention to multiple reaction parameters that influence both yield and isotopic purity [17] [24] [25]. Reaction temperature optimization typically involves maintaining conditions between 50-60°C to balance reaction rate with selectivity, as higher temperatures may promote unwanted side reactions or deuterium scrambling [26] [29].

Solvent selection plays a critical role in achieving optimal results, with polar aprotic solvents such as acetonitrile and tetrahydrofuran providing superior performance compared to protic alternatives [28] [29]. These solvents minimize hydrogen-deuterium exchange while promoting the desired quaternization reactions [28] [29]. The choice of chloroform as a reaction medium has also been documented for quaternary ammonium salt synthesis, offering the advantage of product precipitation that simplifies purification procedures [28].

Catalyst selection and loading require optimization to achieve maximum conversion while minimizing side product formation [26] [29]. Base catalysts such as sodium hydride and n-butyllithium have demonstrated effectiveness for methylation reactions involving deuterated reagents [26] [29]. The use of slight stoichiometric excess of deuterated reagents (1.1-1.2 equivalents) ensures complete conversion while minimizing waste of expensive isotopically labeled materials [29].

Purification methodologies are crucial for achieving the high chemical purity (>95% by High Performance Liquid Chromatography) and isotopic purity (98 atom % deuterium) required for analytical applications [11] [25] [38]. Recrystallization from alcohol-ether mixtures provides effective removal of organic impurities while preserving the deuterium content [26] [29]. Ion exchange procedures may be employed to ensure complete conversion from intermediate salt forms to the final chloride product [33].

Physicochemical Properties

Molecular Weight and Formula Analysis

Chlorocholine Chloride-d9 exhibits a molecular weight of 167.12 g/mol, representing a mass increase of 9 atomic mass units compared to its unlabeled counterpart [1] [3] [4] [10]. This mass shift corresponds precisely to the replacement of nine hydrogen atoms with deuterium in the trimethylammonium moiety [38]. The compound maintains the same molecular connectivity as the parent structure while exhibiting the characteristic isotope effects associated with deuterium substitution [3] [17].

The molecular formula C₅H₄D₉Cl₂N reflects the selective deuteration pattern, with deuterium incorporation limited to the N-methyl groups while preserving the hydrogen atoms in the chloroethyl chain [1] [3] [4]. This selective labeling pattern is crucial for analytical applications where specific molecular regions require isotopic marking [17] [24].

Isotopic purity analysis reveals deuterium content of 98 atom % minimum, indicating near-complete substitution in the targeted positions [11] [25] [38]. This high level of isotopic enrichment is essential for applications in mass spectrometry and nuclear magnetic resonance spectroscopy where isotope effects must be maximized [24].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₄D₉Cl₂N | [1] [3] [4] [10] |

| Molecular Weight (g/mol) | 167.12 | [1] [3] [4] [10] |

| Chemical Abstracts Service Number | 1219257-11-0 | [1] [3] [4] [10] |

| Unlabeled Chemical Abstracts Service Number | 999-81-5 | [1] [3] [4] [10] |

| Isotopic Purity | 98 atom % D (minimum) | [11] [25] [38] |

| Mass Shift | M+9 | [38] |

| Melting Point (°C) | 239-243 (decomposition) | [4] [38] |

| Physical Form | White to Off-White Solid | [4] |

| Solubility | Slightly soluble in dimethyl sulfoxide, methanol, water | [4] |

The thermal properties of chlorocholine chloride-d9 demonstrate slight variations from the unlabeled compound, with decomposition occurring at 239-243°C compared to 240-245°C for the parent structure [4] [38]. This minor difference reflects the kinetic isotope effects associated with deuterium substitution, where the stronger carbon-deuterium bonds influence thermal stability [17].

Physical form characteristics remain largely unchanged, with the deuterated compound appearing as a white to off-white crystalline solid [4]. Hygroscopic properties are retained, requiring storage under controlled humidity conditions to prevent moisture absorption [4] [6]. Solubility patterns closely match those of the unlabeled compound, maintaining high water solubility while exhibiting limited solubility in organic solvents [4].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Fourier Transform Infrared)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and deuterium incorporation assessment for chlorocholine chloride-d9 [15] [22]. Proton nuclear magnetic resonance analysis reveals characteristic signals for the chloroethyl chain protons at δ 3.5-4.0 ppm for the chloromethylene group and δ 3.2-3.4 ppm for the nitrogen-adjacent methylene [12] [14]. The absence of signals in the typical N-methyl region (δ 3.0-3.5 ppm) confirms successful deuterium incorporation [22].

Deuterium nuclear magnetic resonance spectroscopy directly verifies isotopic incorporation through observation of deuterated methyl signals at δ 3.1-3.3 ppm [33]. The integration ratio of these signals provides quantitative assessment of deuteration efficiency [24]. Carbon-13 nuclear magnetic resonance reveals the complete carbon framework with signals at δ 65-70 ppm for the nitrogen-adjacent carbon, δ 40-45 ppm for the chloromethylene carbon, and δ 52-55 ppm for the deuterated N-methyl carbons [14].

| Nucleus | Chemical Shift (ppm) | Assignment | Significance |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | δ 3.5-4.0 (m, 2H, -CH₂Cl), 3.2-3.4 (m, 2H, -CH₂N⁺) | Chloroethyl chain protons | Confirms chloroethyl chain integrity |

| ²H Nuclear Magnetic Resonance | δ 3.1-3.3 (s, 9D, -N⁺(CD₃)₃) | Deuterated methyl groups | Verifies deuterium incorporation in trimethyl groups |

| ¹³C Nuclear Magnetic Resonance | δ 65-70 (-CH₂N⁺), 40-45 (-CH₂Cl), 52-55 (-N⁺(CD₃)₃) | Carbon framework | Validates complete molecular structure |

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern characterization [13] [24]. Electrospray ionization high-resolution mass spectrometry reveals the molecular ion at m/z 167.12, confirming the expected mass shift [24]. Characteristic fragmentation includes loss of chloride to generate [M-Cl]⁺ at m/z 132.15, formation of the deuterated trimethylammonium fragment [N(CD₃)₃]⁺ at m/z 78.12, and generation of deuterated methyl fragments [CD₃]⁺ at m/z 18.04 [13] [24].

| Ion Type | m/z Value | Relative Abundance (%) | Significance |

|---|---|---|---|

| Molecular Ion [M]⁺ | 167.12 | 100 | Confirms molecular weight and isotopic composition |

| Fragment Ion [M-Cl]⁺ | 132.15 | 65-75 | Common fragmentation pattern for quaternary ammonium salts |

| Fragment Ion [N(CD₃)₃]⁺ | 78.12 | 40-50 | Characteristic fragment confirming deuterated trimethylammonium group |

| Fragment Ion [CD₃]⁺ | 18.04 | 10-15 | Smallest fragment indicating deuterated methyl groups |

Fourier transform infrared spectroscopy reveals distinct vibrational frequencies that confirm both structural integrity and deuterium incorporation [16]. The spectrum exhibits characteristic carbon-hydrogen stretching bands at 2950-2850 cm⁻¹ for the chloroethyl chain, while carbon-deuterium stretching appears at 2200-2050 cm⁻¹ [16]. Quaternary ammonium carbon-nitrogen stretching occurs at 1240-1200 cm⁻¹, confirming the ionic structure [16]. Carbon-deuterium bending vibrations appear at 950-900 cm⁻¹, providing additional evidence for deuterium incorporation [16].

| Wavenumber (cm⁻¹) | Assignment | Intensity | Significance |

|---|---|---|---|

| 2950-2850 | C-H stretching (chloroethyl chain) | Medium | Indicates presence of non-deuterated CH₂ groups |

| 2200-2050 | C-D stretching (deuterated methyl groups) | Strong | Confirms deuterium incorporation |

| 1470-1430 | C-H bending (chloroethyl chain) | Medium | Characteristic of methylene groups |

| 1240-1200 | C-N stretching (quaternary ammonium) | Strong | Confirms quaternary ammonium structure |

| 950-900 | C-D bending (deuterated methyl groups) | Medium | Validates deuterated methyl groups |

| 750-700 | C-Cl stretching | Medium-Strong | Confirms chloroethyl moiety |

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography represents the cornerstone analytical technique for Chlorocholine Chloride-d9 quantification, offering exceptional sensitivity and selectivity for quaternary ammonium compounds. The method employs reversed-phase chromatography with hydrophilic interaction liquid chromatography principles to achieve optimal separation and detection [1] [2].

Chromatographic Conditions and Optimization

The optimal chromatographic conditions for Chlorocholine Chloride-d9 analysis utilize a binary mobile phase system consisting of 20 millimolar ammonium formate buffer at pH 3.6 as the aqueous phase and acetonitrile as the organic modifier [3] [1]. This mobile phase composition provides enhanced ionization efficiency and peak shape optimization for the deuterated quaternary ammonium structure. The acidic pH conditions stabilize the ionic form of the compound and minimize potential deuterium exchange reactions during analysis [1].

Column selection proves critical for achieving baseline resolution between Chlorocholine Chloride-d9 and related compounds. Kinetex C18 columns with core-shell particle technology (4.6 × 150 millimeters, 2.6 micrometers) demonstrate superior performance, providing retention times between 5 and 9 minutes under isocratic conditions at 0.8 milliliters per minute flow rate [3] [1]. The column temperature maintenance at 40°C ensures reproducible retention times and peak shapes while preventing thermal degradation of the deuterated label [3].

Detection Parameters and Sensitivity

Ultraviolet detection at 220 nanometers wavelength provides adequate sensitivity for most quantitative applications, achieving limits of detection ranging from 0.05 to 0.13 micrograms per milliliter [1]. However, the method's sensitivity can be significantly enhanced through coupling with mass spectrometric detection, particularly for trace-level analysis and isotopic purity assessment [4] [5].

The method demonstrates excellent linearity across the concentration range of 0.1 to 200 micrograms per milliliter, with correlation coefficients consistently exceeding 0.999 [1]. Precision studies indicate relative standard deviations of 2 percent or less for both intra-day and inter-day measurements, while accuracy assessments demonstrate recovery values between 98 and 102 percent across multiple sample matrices [1].

Sample Preparation and Matrix Considerations

Sample preparation protocols typically involve methanol-water extraction procedures, with careful attention to deuterium stability during sample handling [4] [6]. The extraction efficiency remains consistent across various sample matrices, including pharmaceutical formulations and biological specimens, with recovery rates exceeding 90 percent when appropriate internal standards are employed [2].

Gas Chromatography-Mass Spectrometry

Gas Chromatography-Mass Spectrometry provides complementary analytical capabilities for Chlorocholine Chloride-d9 analysis, particularly excelling in structural confirmation and impurity profiling applications. The technique offers unambiguous identification through mass spectral fragmentation patterns while providing quantitative data with exceptional specificity [7] [8].

Instrumental Configuration and Operating Conditions

The optimal GC-MS configuration employs fused silica capillary columns with dimethylpolysiloxane stationary phases (ZB-5 type, 30 meters × 0.25 millimeters internal diameter × 0.25 micrometers film thickness) [8]. Helium carrier gas at constant flow mode ensures reproducible retention times and peak shapes throughout the analytical sequence.

Temperature programming begins at 50°C initial temperature with a programmed increase of 10°C per minute to a final temperature of 280°C, held for 5 minutes [7]. This temperature profile provides adequate volatilization of the quaternary ammonium compound while maintaining thermal stability of the deuterium label. Injection port temperatures of 250°C ensure complete sample vaporization without thermal decomposition [8].

Mass Spectrometric Detection and Fragmentation

Electron impact ionization at 70 electron volts generates reproducible fragmentation patterns characteristic of quaternary ammonium compounds [7] [8]. The molecular ion region (m/z 167 for Chlorocholine Chloride-d9) provides definitive identification, while characteristic fragment ions at m/z 122 and 58 correspond to the loss of chloroethyl and trimethylammonium moieties, respectively [4] [9].

Selected ion monitoring enhances sensitivity and selectivity, with detection limits reaching 25 to 120 parts per trillion depending on sample matrix complexity [10]. The method demonstrates excellent specificity through isotopic distribution monitoring, allowing discrimination between deuterated and non-deuterated species based on mass spectral patterns [9] [11].

Derivatization Strategies and Volatility Enhancement

For samples requiring enhanced volatility, derivatization with trimethylsilyl reagents can improve chromatographic performance [7]. However, care must be exercised to prevent deuterium scrambling during derivatization reactions, which could compromise isotopic purity assessments [12] [13].

Method Validation and Performance Characteristics

Gas chromatography-mass spectrometry methods for Chlorocholine Chloride-d9 demonstrate correlation coefficients exceeding 0.99 across the analytical range [8]. Precision studies indicate relative standard deviations between 3 and 13 percent, while recovery studies show values ranging from 66 to 80 percent depending on sample matrix and extraction procedures [7] [8].

Impurity Profiling and Quality Control

Identification of 1,2-Dichloroethane and Trimethylamine

The quality control assessment of Chlorocholine Chloride-d9 requires systematic identification and quantification of process-related impurities, with particular emphasis on 1,2-dichloroethane and trimethylamine as critical impurities arising from synthetic pathways and degradation processes [14] [15].

1,2-Dichloroethane Analysis and Regulatory Compliance

1,2-Dichloroethane represents a Class 1 residual solvent according to International Council for Harmonisation guidelines, with a maximum permissible limit of 5 parts per million in pharmaceutical products [16] [17] [18]. However, for Chlorocholine Chloride-d9 technical material, the specification typically allows up to 0.1 grams per kilogram (100 parts per million) based on synthetic process requirements and toxicological considerations [14] [15].

Analytical Methodology for 1,2-Dichloroethane Detection

Gas chromatography with mass spectrometric detection using headspace sampling provides the most sensitive and specific method for 1,2-dichloroethane quantification [10] [14]. The headspace technique eliminates matrix interferences while concentrating volatile impurities for enhanced detection sensitivity.

Optimal headspace conditions involve sample equilibration at 80°C for 30 minutes, followed by gas chromatographic separation on a DB-624 column (60 meters × 0.32 millimeters × 1.8 micrometers) with temperature programming from 40°C to 240°C [14]. Mass spectrometric detection monitors characteristic ions at m/z 62, 83, and 49, providing confirmation ratios within established acceptance criteria [17].

The method achieves detection limits below 1 part per million with linear response across the range of 1 to 1000 parts per million [14]. Quality control measures include matrix-matched calibration standards and deuterated internal standards to compensate for matrix effects and ensure accurate quantification [19].

Trimethylamine Identification and Quantification

Trimethylamine analysis presents unique challenges due to its high volatility and basic properties, requiring specialized sampling and analytical techniques [20]. The compound can arise from degradation of the trimethylammonium moiety under alkaline conditions or through microbial metabolism of quaternary ammonium precursors [21].

Analytical Approaches for Trimethylamine

Ion chromatography provides excellent selectivity for trimethylamine analysis, utilizing strong cation exchange separation with conductivity detection [20]. The method employs methanesulfonic acid eluent systems with gradient elution to achieve baseline separation from other alkylamine impurities.

Alternative approaches include gas chromatography with nitrogen-phosphorus detection or mass spectrometric confirmation [20] [22]. Derivatization with pentafluorobenzoyl chloride enhances gas chromatographic performance while providing characteristic mass spectral fragmentation for unambiguous identification [20].

Quality Control Specifications and Testing Protocols

While trimethylamine lacks specific regulatory limits for Chlorocholine Chloride-d9, quality control specifications typically establish acceptance criteria based on analytical capability and process understanding [20]. Limits of 0.1 percent by weight represent achievable levels using current analytical methodology while ensuring product quality [23].

Comprehensive Impurity Profiling Strategy

The comprehensive impurity profiling strategy for Chlorocholine Chloride-d9 encompasses systematic identification of all potential process-related and degradation impurities using multiple analytical techniques [24] [25]. This approach includes forced degradation studies under various stress conditions to identify potential degradation pathways and establish stability-indicating analytical methods [23].

Liquid chromatography with high-resolution mass spectrometry provides universal detection capabilities for unknown impurities, enabling structural elucidation through accurate mass measurements and fragmentation patterns [25]. This technique proves particularly valuable for identifying deuterium exchange products and related quaternary ammonium compounds that may arise during synthesis or storage [4] [9].

Regulatory Compliance and Documentation Requirements

Impurity profiling activities must comply with International Council for Harmonisation guidelines Q3A, Q3B, and Q3C, which establish thresholds for identification, qualification, and control of impurities in drug substances and products [24] [23] [26]. These guidelines provide decision trees for determining when impurities require toxicological qualification based on their levels and structural characteristics [24].

Documentation requirements include complete analytical method validation according to International Council for Harmonisation Q2 guidelines, with demonstrated specificity, accuracy, precision, linearity, range, and robustness [23] [27]. Method transfer protocols ensure consistent results across multiple testing laboratories while maintaining data integrity and regulatory compliance [25].